Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Piperidine Analog CAS 342013-82-5
3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine (CAS 1916592-91-0) provides three hydrogen-bond acceptor (HBA) sites compared to two HBA sites in the unsubstituted piperidine analog 5-bromo-3-(piperidin-1-ylcarbonyl)pyridine (CAS 342013-82-5) . This additional HBA capacity arises from the methoxy oxygen on the piperidine ring, which is absent in the comparator [1]. The increased HBA count directly affects predicted aqueous solubility and target binding interactions involving hydrogen-bond networks .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 5-Bromo-3-(piperidin-1-ylcarbonyl)pyridine (CAS 342013-82-5): 2 HBA |
| Quantified Difference | +1 HBA (50% increase) |
| Conditions | Computed property; both compounds share identical bromopyridine-carbonyl core, differing only at piperidine substitution |
Why This Matters
For procurement decisions in medicinal chemistry programs, the enhanced HBA capacity of CAS 1916592-91-0 provides greater flexibility in modulating solubility and binding interactions without additional synthetic steps.
- [1] Kuujia. Computed properties: Hydrogen Bond Acceptor Count = 3. CAS 1916592-91-0. View Source
